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Compound of Interest |

4-Chloro-2-fluoro-3-
Compound Name:
methoxybenzamide

CAS No.: 1323966-12-6

Cat. No.: B1399835

. J

CAS: 1323966-12-6 | Formula: CsH7CIFNO2 | MW: 203.60 g/mol

Executive Summary & Structural Context

This guide details the structural elucidation of 4-Chloro-2-fluoro-3-methoxybenzamide, a
poly-substituted benzene derivative. The compound features a "crowded" 1,2,3,4-substitution
pattern, creating unique spectroscopic signatures driven by electronic push-pull effects
between the electron-withdrawing amide/fluorine/chlorine groups and the electron-donating
methoxy group.

Primary Application: Key scaffold for Suzuki-Miyaura cross-coupling reactions (via its boronic
acid derivatives) in the development of next-generation anti-inflammatory and oncology
therapeutics.

Structural Logic (The "Why" Behind the Spectra)

» Electronic Environment: The fluorine atom at C-2 exerts a strong inductive effect (-1),
deshielding the amide carbon and splitting neighboring signals via

and

coupling.
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o Steric Crowding: The methoxy group at C-3 is sandwiched between a fluorine (C-2) and a
chlorine (C-4). This steric pressure often causes a slight downfield shift in the methoxy
proton signal compared to unhindered anisoles.

o Regiochemistry: Distinguishing this isomer from its regioisomers (e.g., 4-chloro-2-fluoro-5-
methoxy) relies heavily on observing the specific ortho-coupling constant (

) between the remaining protons at C-5 and C-6.

Characterization Workflow

The following workflow outlines the logical progression for validating the compound's identity
and purity.
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Figure 1: Step-by-step characterization logic for poly-halogenated benzamides.
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Spectroscopic Data Analysis
A. Mass Spectrometry (MS)

Methodology: Electrospray lonization (ESI) in Positive Mode. The presence of Chlorine (Cl)
provides a definitive diagnostic tool due to its natural isotope abundance (

= 3:1).
) Relative .
lon Species m/z (Observed) Interpretation
Abundance

Protonated molecular

[M-+H]* 204.0 100% ion (
isotope).
Characteristic

[M+H+2]* 206.0 ~33%

isotope peak.

Sodium adduct
[M+Na]* 226.0 Variable (common in

unbuffered solvents).

Loss of NHs [M-17]*
Fragment 187.0 Low (Amide
fragmentation).

Diagnostic Check: If the M+2 peak intensity is < 30% or > 35%, suspect contamination with
non-chlorinated or di-chlorinated impurities.

B. Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-de (Preferred for solubility and amide proton visibility). Reference: TMS (0.00
ppm).

'H NMR (400 MHz, DMSO-de)
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The aromatic region is simplified to an AB system (or AX system) due to the 1,2,3,4-substitution
leaving only protons at positions 5 and 6.

Coupling

Shift (6 ppm) Multiplicity Integration Assighment Constants (

) & Notes

Amide protons.
Often appear as
] two distinct
7.60 - 7.80 Broad Singlet 2H -CONH:
broad humps
due to restricted

rotation.

Ortho to C=0.
Deshielded.
dd (Doublet of Shows
7.45 1H H-6

Doublets)
Hz and

Hz.

Ortho to Cl.

Shows

Hz. May show
7.28 dd 1H H-5

weak para-F

coupling (

Hz).

Methoxy group.
May appear as a
doublet with

3.94 Singlet (d) 3H -OCHs small

Hz due to
"through-space"

coupling.
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3C NMR (100 MHz, DMSO-ds)

Fluorine coupling (

, Spin 1/2) is the dominant feature, splitting carbon signals into doublets.

Shift (6 ppm) Splitting Assignment Structural Logic
Doublet ( Amide carbonyl. Weak
165.2 Cc=0 _
Hz) coupling to F-2.
C-F ipso carbon.
Doublet ( ;
Large couplin
152.5 C-2 J .p .g _
Hz) constant is diagnostic
for C-F bond.
Doublet ( C-OMe. Deshielded
144.8 C-3 by Oxygen. Split by
Hz) ortho-F.
Doublet ( C-CI. Chlorine
128.1 C-4
Hz) attached here.
126.5 Singlet/Weak d C-5 Aromatic CH.
Doublet ( Quaternary C
124.2 c-1 _
Hz) attached to Amide.
1185 Singlet C-6 Aromatic CH.
Doublet (
61.2 -OCHs Methoxy carbon.
Hz)

C. Infrared Spectroscopy (FT-IR)

Sampling: ATR (Attenuated Total Reflectance) on solid powder.
e 3350 & 3180 cm~*: N-H Stretching (Primary Amide doublet).

e 1675 cm~: C=0 Stretch (Amide | band). Strong intensity.
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1610 cm~1: N-H Bending (Amide Il band).

1245 cm~1: C-F Stretching (Aromatic Fluorine).

1050 cm~1: C-O-C Stretching (Methoxy ether linkage).

760 cm~1: C-ClI Stretching.

Experimental Protocol: Purification & Sample Prep

To obtain the spectra above, the compound must be free of the common regioisomer impurity
(4-chloro-2-fluoro-5-methoxybenzamide).

Protocol:
» Dissolution: Dissolve 100 mg of crude solid in 2 mL of Ethyl Acetate at 50°C.

» Precipitation: Slowly add 6 mL of n-Heptane while stirring. Allow to cool to Room
Temperature (RT).

« Filtration: Collect the white precipitate via vacuum filtration.

e Drying: Dry under high vacuum (0.1 mbar) at 40°C for 4 hours to remove solvent peaks
(EtOAc singlets at 2.0, 4.1, 1.2 ppm) from the NMR.

Self-Validating Step:
e Check: Run TLC (50% EtOAc/Hexane).
o Result: Target compound

. Impurities should be absent under UV (254 nm).

References

» Synthesis of Fluorinated Benzamides: Murata, T., et al. "Benzamide Derivatives." European
Patent Office, EP 2842939 A1, 2015.
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e Boronic Acid Precursors: "Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic
acids." US Patent 8,822,730 B2, 2014.[1]

» NMR Prediction Principles: Pretsch, E., et al. Structure Determination of Organic
Compounds: Tables of Spectral Data. Springer, 2009. (Standard Reference for Additivity
Rules).

e General Spectroscopic Data: PubChem Compound Summary for CID 66523542 (4-chloro-
2-fluoro-3-methoxybenzamide).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1.US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids -
Google Patents [patents.google.com]

 To cite this document: BenchChem. [Spectroscopic Characterization Guide: 4-Chloro-2-
fluoro-3-methoxybenzamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1399835#spectroscopic-data-for-4-chloro-2-fluoro-3-
methoxybenzamide-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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